molecular formula C6H10O5 B13447326 3-Deoxyglucosone-13C

3-Deoxyglucosone-13C

Cat. No.: B13447326
M. Wt: 163.13 g/mol
InChI Key: UHPMJDGOAZMIID-SGWUHDRASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Deoxyglucosone-13C is a labeled form of 3-Deoxyglucosone, a reactive dicarbonyl compound. It is a key intermediate in the Maillard reaction, which is a chemical reaction between amino acids and reducing sugars. This compound is significant in the study of advanced glycation end-products (AGEs), which are implicated in various diseases such as diabetes, atherosclerosis, and Alzheimer’s disease .

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Deoxyglucosone-13C can be synthesized through the Maillard reaction, where glucose reacts with amino acids like lysine or arginine . The reaction typically involves heating the reactants under controlled conditions to facilitate the formation of the dicarbonyl compound.

Industrial Production Methods

Industrial production of this compound involves the use of labeled glucose (glucose-13C) as a starting material. The labeled glucose undergoes the Maillard reaction with amino acids under specific conditions to yield this compound .

Chemical Reactions Analysis

Types of Reactions

3-Deoxyglucosone-13C undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

3-Deoxyglucosone-13C has a wide range of applications in scientific research:

Mechanism of Action

3-Deoxyglucosone-13C exerts its effects through the formation of AGEs. It reacts with amino groups in proteins, lipids, and nucleic acids to form stable, irreversible adducts. These adducts can alter the structure and function of biomolecules, leading to cellular dysfunction and disease. The primary molecular targets include proteins like collagen and enzymes involved in metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Deoxyglucosone-13C is unique due to its specific formation through the Maillard reaction and its role as a key intermediate in the production of AGEs. Its labeled form, this compound, allows for precise tracking and study in various research applications .

Properties

Molecular Formula

C6H10O5

Molecular Weight

163.13 g/mol

IUPAC Name

(5S,6R)-2,5-dihydroxy-6-(hydroxymethyl)(213C)oxan-3-one

InChI

InChI=1S/C6H10O5/c7-2-5-3(8)1-4(9)6(10)11-5/h3,5-8,10H,1-2H2/t3-,5+,6?/m0/s1/i6+1

InChI Key

UHPMJDGOAZMIID-SGWUHDRASA-N

Isomeric SMILES

C1[C@@H]([C@H](O[13CH](C1=O)O)CO)O

Canonical SMILES

C1C(C(OC(C1=O)O)CO)O

Origin of Product

United States

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